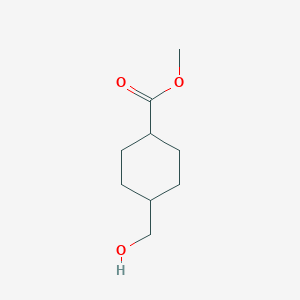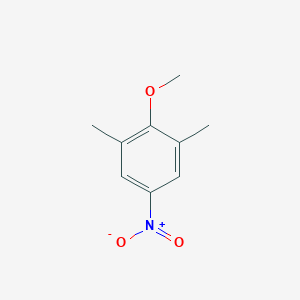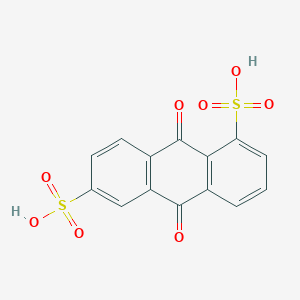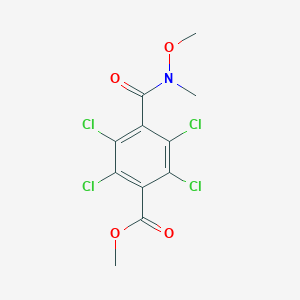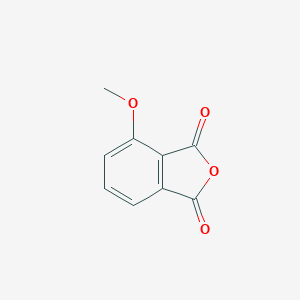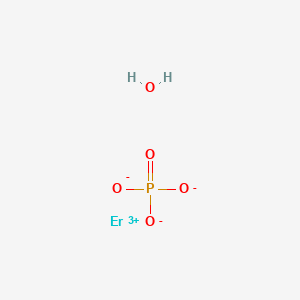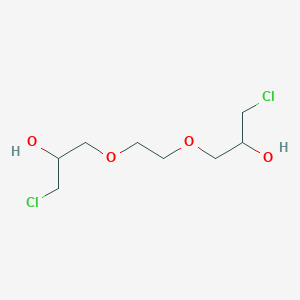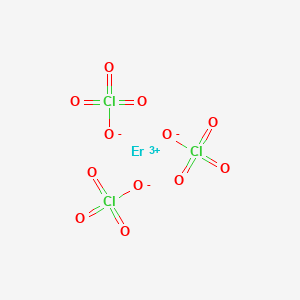
Indium-115
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium-115 (In-115) is a radioactive isotope of the chemical element indium, which is commonly used in scientific research applications. It is a gamma emitter with a half-life of 4.5 hours, making it useful for short-term experiments. The main synthesis method of In-115 is through the neutron irradiation of natural indium in a nuclear reactor.
Wirkmechanismus
Indium-115 emits gamma radiation, which can be detected by specialized equipment. When used as a radiotracer, Indium-115 is incorporated into a molecule that is specific to the process being studied. The gamma radiation emitted by Indium-115 is then detected, allowing researchers to track the movement and behavior of the molecule in vivo.
Biochemical and Physiological Effects:
Indium-115 has no known biochemical or physiological effects on the body. It is a safe and effective radiotracer that is rapidly eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Indium-115 in lab experiments is its short half-life, which allows for rapid data collection and analysis. It is also a highly specific radiotracer, allowing researchers to target specific metabolic processes or molecules. However, the short half-life of Indium-115 also limits its use in long-term experiments, and its gamma radiation can be harmful to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are many potential future directions for the use of Indium-115 in scientific research. One area of focus is the development of new radiopharmaceuticals and imaging techniques that use Indium-115 as a tracer. Another area of interest is the use of Indium-115 in the study of cellular metabolism and the development of new treatments for diseases such as cancer and diabetes. Additionally, there is ongoing research into the use of Indium-115 in environmental monitoring and the study of geological processes.
Synthesemethoden
Indium-115 is synthesized through the neutron irradiation of natural indium in a nuclear reactor. The process involves the bombardment of indium-114 with neutrons, which transforms the nucleus into Indium-115. The resulting Indium-115 is then extracted and purified for use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Indium-115 is commonly used in scientific research applications, including nuclear medicine, radiopharmaceuticals, and tracer studies. It is used as a radiotracer to study metabolic processes, diagnose diseases, and monitor the effectiveness of treatments. Indium-115 is also used in nuclear imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Eigenschaften
CAS-Nummer |
14191-71-0 |
|---|---|
Produktname |
Indium-115 |
Molekularformel |
In |
Molekulargewicht |
114.903879 g/mol |
IUPAC-Name |
indium-115 |
InChI |
InChI=1S/In/i1+0 |
InChI-Schlüssel |
APFVFJFRJDLVQX-IGMARMGPSA-N |
Isomerische SMILES |
[115In] |
SMILES |
[In] |
Kanonische SMILES |
[In] |
Synonyme |
115In radioisotope In-115 radioisotope Indium-115 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




